3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide
Description
Properties
CAS No. |
282091-67-2 |
|---|---|
Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-6-7-10(19(21)22)8-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20) |
InChI Key |
KSWAKUNCGSYFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through reactions with amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is influenced by the electron-withdrawing nitro group, which increases electrophilicity at the carbonyl carbon.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (4–6 hr) | 3-Chloro-1-benzothiophene-2-carboxylic acid + 2-methyl-5-nitroaniline | 72–78% | |
| 2M NaOH, 80°C (3 hr) | Sodium salt of 3-chloro-1-benzothiophene-2-carboxylate + 2-methyl-5-nitroaniline | 65% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.
Reduction of the Nitro Group
The nitro group on the aryl ring is selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.
| Conditions | Products | Yield | References |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 3-Chloro-N-(5-amino-2-methylphenyl)-1-benzothiophene-2-carboxamide | 89% | |
| Fe/HCl, H₂O, reflux | 3-Chloro-N-(5-amino-2-methylphenyl)-1-benzothiophene-2-carboxamide | 68% |
Applications : The resulting amine serves as a precursor for diazotization or coupling reactions.
Nucleophilic Substitution at the Chlorine Atom
The chloro substituent on the benzothiophene ring participates in SNAr reactions due to activation by the electron-deficient heterocycle.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| KSCN, DMF, 100°C (12 hr) | 3-Thiocyano-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide | 54% | |
| NaN₃, DMSO, 80°C (8 hr) | 3-Azido-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide | 61% | |
| CH₃NH₂, K₂CO₃, DMF, 60°C (6 hr) | 3-(Methylamino)-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide | 73% |
Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance at the 3-position.
Coupling Reactions
The chloro group facilitates cross-coupling reactions, enabling structural diversification.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, dioxane/H₂O, 80°C | 3-Phenyl-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | 3-(4-Morpholinyl)-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide | 75% |
Key Factor : Coupling efficiency depends on the electronic nature of the boronic acid/amine and catalyst loading.
Electrophilic Aromatic Substitution
The benzothiophene ring undergoes nitration and sulfonation at electron-rich positions.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C (2 hr) | 3-Chloro-N-(2-methyl-5-nitrophenyl)-6-nitro-1-benzothiophene-2-carboxamide | 58% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C (4 hr) | 3-Chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide-6-sulfonic acid | 49% |
Regioselectivity : Nitration occurs preferentially at the 6-position of the benzothiophene due to directing effects of the sulfur atom.
Cyclization Reactions
The carboxamide group participates in heterocycle formation under dehydrating conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| POCl₃, DMF, 80°C (5 hr) | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | 66% | |
| PPA, 120°C (3 hr) | Benzothieno[3,2-e]diazepine-5,11-dione | 71% |
Mechanism : Cyclization involves intramolecular attack of the amide nitrogen on adjacent electrophilic sites (e.g., activated carbonyls) .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, while UV-Vis studies show photostability under inert atmospheres but degradation in sunlight due to nitro group lability.
This compound’s versatility in nucleophilic, electrophilic, and coupling reactions makes it valuable for synthesizing bioactive molecules and materials. Further studies optimizing reaction selectivity and exploring novel transformations (e.g., click chemistry) are warranted.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that benzothiophene derivatives exhibit significant anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various human tumor cell lines, with mechanisms often involving apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of benzothiophene derivatives against human breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated:
- IC50 Values :
- MCF-7: 12.5 µM
- A549: 15.0 µM
These findings suggest that 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide may possess similar anticancer activities, warranting further investigation.
Anti-inflammatory Activity
The compound's structural features imply potential anti-inflammatory effects. In vitro studies suggest that benzothiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The proposed mechanism involves inhibition of the NF-kB signaling pathway, leading to decreased production of inflammatory mediators.
Antimicrobial Activity
Preliminary research indicates that benzothiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential application of this compound in treating bacterial infections.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signal Transduction Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
- Compound 28 (3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide) : Features a methoxy group at the 5-position of the benzothiophene and a phenylamide group. Reported synthesis yield: 88% .
- Compound 29 (3-Chloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide) : Substituted with a 3-methoxyphenylamide group. Yield: 48% .
- Key Insight : The position of the methoxy group significantly impacts synthesis efficiency. Para-substitution (as in Compound 28) may enhance reactivity compared to meta-substitution (Compound 29).
Functional Group Variations
- N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide : Incorporates a benzodioxol group and ethyl substitution. Molecular weight: 404.824 .
- 3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide: Features a benzothiazolyl group. Molecular weight: 389.836 .
Thioamide vs. Amide Derivatives
- 3-Chloro-N-[(2-Methyl-5-Nitrophenyl)carbamothioyl]-1-Benzothiophene-2-Carboxamide : Replaces the amide oxygen with sulfur. This modification could alter hydrogen-bonding interactions and metabolic stability .
Antimicrobial Screening
- Azole Derivatives of 1-(2-Methyl-5-Nitrophenyl)-5-Oxopyrrolidine-3-Carbohydrazide: Exhibited antibacterial activity against S. aureus, E. coli, P. aeruginosa, and L.
- 3-Chloro-N-[4-(1,5-Diphenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl]-1-Benzothiophene-2-Carboxamide (6a) : Derived from benzothiophene-carboxamide precursors, this compound highlights the role of pyrazolyl groups in enhancing antimicrobial potency .
Metal Complexes
Physicochemical Properties
Biological Activity
3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide, with the molecular formula C17H12ClN3O3S2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Weight : 373.87 g/mol
- Structure : The compound features a benzothiophene core, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and viral pathogens.
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of related compounds on multiple cancer cell lines. For instance, studies have shown that modifications in the structure can significantly enhance potency against specific cancer types.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15.0 | |
| Compound B | L1210 | 10.5 | |
| Compound C | CEM | 12.0 |
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways in cancer cells, such as the c-MET pathway, which is crucial for tumor growth and metastasis.
Case Study: c-MET Inhibition
A study investigated the inhibitory effects of a structurally related compound on c-MET and SMO signaling pathways in non-small cell lung cancer (NSCLC). The results indicated a significant reduction in cell viability at concentrations as low as 8.1 µM for c-MET inhibition, suggesting potential therapeutic applications for resistant cancer types .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of benzothiophene derivatives. These compounds have been tested against various pathogens, demonstrating significant activity against strains resistant to conventional antibiotics.
Table 2: Antimicrobial Efficacy
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide, and how can reaction efficiency be monitored?
- Methodology : The compound can be synthesized via condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 2-methyl-5-nitroaniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF. Reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate 7:3 v/v) and confirmed by FT-IR for amide bond formation (C=O stretch at ~1650 cm⁻¹) .
- Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Reaction Time | 15 h |
| Yield | 65–75% |
Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions (e.g., nitro group at δ 8.2 ppm for aromatic protons).
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) reveals bond lengths (C=O: 1.22 Å) and dihedral angles (benzothiophene vs. aryl ring: 45.7°). Crystallographic data (monoclinic, space group P2₁/c) are deposited in the Cambridge Structural Database .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in experimental vs. theoretical electronic spectra?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict UV-Vis absorption bands. Compare computed λ_max (e.g., 320 nm) with experimental data. Deviations >10 nm suggest solvent effects or crystal packing influences, requiring TD-DFT adjustments .
Q. What strategies address low yields in large-scale synthesis due to nitro-group instability?
- Methodology :
- Use nitro-protecting groups (e.g., Boc) during coupling.
- Optimize temperature (≤60°C) to prevent decomposition.
- Post-synthetic purification via column chromatography (silica gel, gradient elution) improves purity to >95% .
Q. How are antibacterial activity assays designed to evaluate structure-activity relationships (SAR)?
- Methodology :
- MIC Testing : Test against S. aureus and E. coli (concentration range: 1–128 µg/mL).
- SAR Insights : Nitro and benzothiophene groups enhance membrane penetration. Compare activity with analogs lacking substituents (e.g., 2-methyl vs. 2-chloro derivatives) .
- Data Table :
| Derivative | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| Target Compound | 8 µg/mL | 32 µg/mL |
| 2-Methyl Analog | 16 µg/mL | 64 µg/mL |
Q. How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Methodology :
- Use SHELXD for initial phase solution and SHELXL for refinement.
- Apply TWIN/BASF commands in SHELXL for twinned data (e.g., Hooft y parameter < 0.1 indicates valid refinement).
- Disorder modeling (e.g., split atoms with occupancy < 0.5) improves R-factor convergence (<0.05) .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies despite identical synthetic protocols?
- Root Cause : Differences in assay conditions (e.g., bacterial strain viability, DMSO concentration in stock solutions).
- Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin). Replicate experiments with independent batches to confirm reproducibility .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
